molecular formula C13H13N3O3 B2795003 N-(benzo[d][1,3]dioxol-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1013808-23-5

N-(benzo[d][1,3]dioxol-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2795003
CAS No.: 1013808-23-5
M. Wt: 259.265
InChI Key: HTNPLYGIANXAQL-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C13H13N3O3 and its molecular weight is 259.265. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds with a benzo[d][1,3]dioxol-5-yl structure have been reported to exhibit activity against various cancer cell lines .

Mode of Action

It’s known that similar compounds can cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Result of Action

The compound’s action results in significant changes at the molecular and cellular levels. As mentioned earlier, similar compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells . This implies that the compound could potentially lead to the death of cancer cells, thereby inhibiting tumor growth.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-8-5-10(15-16(8)2)13(17)14-9-3-4-11-12(6-9)19-7-18-11/h3-6H,7H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTNPLYGIANXAQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.